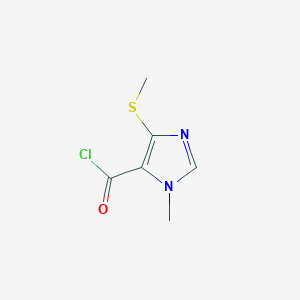
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound is characterized by the presence of a methyl group, a methylsulfanyl group, and a carbonyl chloride group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Methyl Group: The methyl group can be introduced via methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through the reaction of the imidazole with methylthiol (CH3SH) in the presence of a suitable catalyst.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the imidazole derivative with thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base like triethylamine (Et3N) and solvents like dichloromethane (DCM).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA); conditions include the use of solvents like acetonitrile (CH3CN).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4); conditions include the use of solvents like tetrahydrofuran (THF).
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
科学的研究の応用
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The methylsulfanyl group can undergo oxidation, affecting the compound’s overall reactivity and stability. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to molecular targets.
類似化合物との比較
Similar Compounds
1-Methyl-4-(methylsulfonyl)-1H-imidazole-5-carbonyl chloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-Methyl-4-(methylthio)-1H-imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonyl chloride group.
Uniqueness
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. The combination of the methylsulfanyl group and the imidazole ring enhances its potential for diverse applications in research and industry.
特性
CAS番号 |
73187-14-1 |
|---|---|
分子式 |
C6H7ClN2OS |
分子量 |
190.65 g/mol |
IUPAC名 |
3-methyl-5-methylsulfanylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2OS/c1-9-3-8-6(11-2)4(9)5(7)10/h3H,1-2H3 |
InChIキー |
HYGHQBKNCKYDTJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1C(=O)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




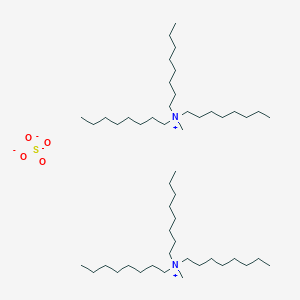
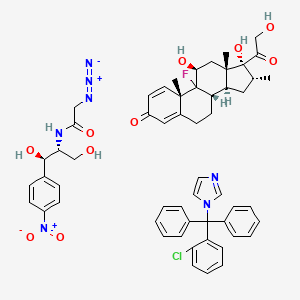
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
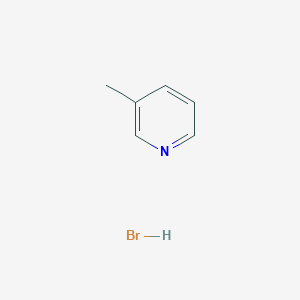
![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)
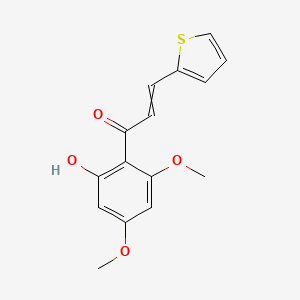

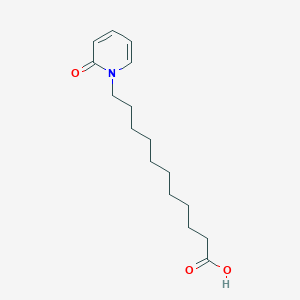
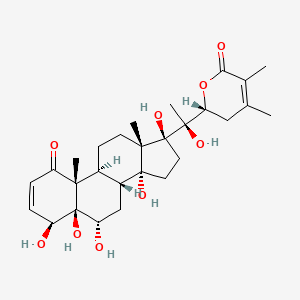
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

